Quetiapine EP Impurity J: A Comprehensive Technical Guide for Drug Development Professionals
Quetiapine EP Impurity J: A Comprehensive Technical Guide for Drug Development Professionals
Prepared by a Senior Application Scientist
This in-depth guide provides a comprehensive overview of Quetiapine EP Impurity J, a critical impurity associated with the atypical antipsychotic drug Quetiapine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical structure, physicochemical properties, potential formation pathways, and analytical methodologies for its detection and control.
Introduction to Quetiapine and the Significance of Impurity Profiling
Quetiapine is a widely prescribed atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its therapeutic efficacy is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2 receptors. The manufacturing process and storage of Quetiapine can lead to the formation of various impurities, which, even in trace amounts, can impact the safety and efficacy of the final drug product.[2] Regulatory bodies worldwide, including the European Pharmacopoeia (EP), mandate strict control over these impurities. This guide focuses specifically on Quetiapine EP Impurity J, providing essential information for its management throughout the drug development lifecycle.
Chemical Identity and Physicochemical Properties of Quetiapine EP Impurity J
A thorough understanding of the chemical and physical properties of an impurity is fundamental for developing effective control strategies.
Chemical Structure and Nomenclature
Quetiapine EP Impurity J is structurally related to the active pharmaceutical ingredient (API), featuring an extended ether chain.
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IUPAC Name: 2-(2-{2-[2-(4-Dibenzo[b,f][3]thiazepin-11-yl-piperazin-1-yl)-ethoxy]-ethoxy}-ethoxy)-ethanol[1]
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Synonyms: Quetiapine Triether Alcohol, Quetiapine Hydroxyethyloxyethyl Ether, Quetiapine Tetraethylene Glycol Analog[1]
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Molecular Formula: C₂₅H₃₃N₃O₄S[5]
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Molecular Weight: 471.61 g/mol [5]
The chemical structure of Quetiapine EP Impurity J is presented below:
Caption: Chemical structure of Quetiapine EP Impurity J.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of Quetiapine EP Impurity J is not extensively available in the public domain. However, based on its chemical structure and information from suppliers of the reference standard, the following properties can be inferred or have been reported:
| Property | Value/Description | Source |
| Appearance | Colorless to brown semi-solid | Inferred from supplier data |
| Solubility | Soluble in DMSO and other organic solvents | Inferred from analytical methods |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Not available | - |
The extended hydrophilic tetraethylene glycol chain in Impurity J is expected to increase its polarity and water solubility compared to Quetiapine.
Potential Formation Pathways of Quetiapine EP Impurity J
Understanding the origin of an impurity is crucial for implementing effective control measures. Quetiapine EP Impurity J can potentially be formed as both a process-related impurity and a degradation product.
Process-Related Impurity
The synthesis of Quetiapine involves the reaction of 11-piperazinyl-dibenzo[b,f][3]thiazepine with 2-(2-chloroethoxy)ethanol. The presence of tetraethylene glycol-related starting materials or reagents in this synthesis step could lead to the formation of Quetiapine EP Impurity J.
Caption: Potential synthetic pathway for Quetiapine EP Impurity J.
Degradation Product
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3] Quetiapine is known to be susceptible to oxidative and hydrolytic degradation.[6][7] While specific studies identifying Impurity J as a degradant are not widely published, the ether linkages in the side chain of Quetiapine could potentially undergo degradation or reaction under certain stress conditions, although the formation of a longer chain via degradation is less common.
Experimental Protocol: Forced Degradation Study
To investigate the formation of Impurity J and other degradation products, a forced degradation study of Quetiapine can be performed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
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Acidic Hydrolysis: Treat a solution of Quetiapine with 1N HCl at 80°C for 2 hours.[3]
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Basic Hydrolysis: Treat a solution of Quetiapine with 1N NaOH at 80°C for 2 hours.[3]
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Oxidative Degradation: Treat a solution of Quetiapine with 3-30% H₂O₂ at room temperature for 24 hours.[7][8]
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Thermal Degradation: Expose solid Quetiapine to dry heat at 105°C for 24 hours.
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Photolytic Degradation: Expose a solution of Quetiapine to UV light (254 nm) and visible light.
Samples from each stress condition should be analyzed using a suitable stability-indicating analytical method, such as HPLC or UPLC, to profile the degradation products.
Analytical Methodologies for Detection and Quantification
Robust analytical methods are paramount for the detection and quantification of impurities in drug substances and products.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Quetiapine and its impurities.[9][10]
Exemplary HPLC-UV Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Phosphate Buffer (pH adjusted) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure separation of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure its suitability for quantifying Quetiapine EP Impurity J.
Caption: General analytical workflow for impurity analysis.
Hyphenated Techniques for Structural Elucidation
For the structural confirmation and elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
LC-MS/MS for Structural Characterization:
High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, coupled with liquid chromatography, can provide accurate mass measurements of the impurity, enabling the determination of its elemental composition.[11] Tandem mass spectrometry (MS/MS) experiments can then be performed to induce fragmentation of the impurity ion. The resulting fragmentation pattern provides valuable structural information, which, when pieced together, can confirm the identity of Quetiapine EP Impurity J.[11]
Conclusion and Recommendations
The control of impurities is a critical aspect of pharmaceutical development and manufacturing. This guide has provided a detailed overview of Quetiapine EP Impurity J, including its chemical structure, properties, potential formation pathways, and analytical methodologies for its detection and quantification.
For drug development professionals, it is recommended to:
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Source high-purity starting materials and reagents to minimize the formation of process-related impurities like Impurity J.
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Conduct comprehensive forced degradation studies to understand the degradation profile of Quetiapine and identify potential degradants.
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Develop and validate robust, stability-indicating analytical methods capable of separating and quantifying Quetiapine EP Impurity J and other potential impurities.
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Utilize advanced analytical techniques like LC-MS/MS for the unambiguous identification and structural elucidation of any unknown impurities.
By implementing these strategies, the quality, safety, and efficacy of Quetiapine drug products can be ensured, meeting the stringent requirements of regulatory authorities.
References
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Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. PMC. [Link]
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Degradation studies of quetiapine fumarate by LC‐DAD and MS/MS methods. Request PDF. [Link]
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Identification and Characterization of an Isolated Impurity Fraction: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. Waters Corporation. [Link]
-
The stability of quetiapine oral suspension compounded from commercially available tablets. PLOS ONE. [Link]
-
Routine Accurate Mass Measurement for the Identification of Impurities in Quetiapine Fumarate API Using the SmartMS-Enabled ACQUITY RDa Detector. Waters Corporation. [Link]
-
Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. Waters. [Link]
-
Quetiapine Impurities. SynZeal. [Link]
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USE OF HYPHENATED LC-MS/MS TECHNIQUE FOR CHARACTERIZATION OF IMPURITY PROFILE OF QUETIAPINE DURING DRUG DEVELOPMENT. Acta Poloniae Pharmaceutica. [Link]
-
Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods. PubMed. [Link]
-
Identification and Characterization of an Isolated Impurity Fraction: Analysis of an Unknown Degradant Found in Quetiapine Fumar. Waters Corporation. [Link]
-
Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. Research Journal of Pharmacy and Technology. [Link]
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An Improved and Single Pot Process for the Production of Quetiapine Hemifumarate Substantially Free from Potential Impurities. ACS Publications. [Link]
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A study of photodegradation of quetiapine by the use of LC-MS/MS method. ResearchGate. [Link]
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STABILITY INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF QUETIAPINEFUMARATE IN BULK AS WELL AS IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. SciELO. [Link]
-
Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites. Turkish Journal of Pharmaceutical Sciences. [Link]
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Analytical CHEMISTRY. TSI Journals. [Link]
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